molecular formula C17H17N3O5 B2402940 3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-23-5

3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2402940
CAS No.: 1105245-23-5
M. Wt: 343.339
InChI Key: LYCVTSHUGYJIHO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and an oxazolo-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps:

  • Formation of the Trimethoxybenzene Core: : The trimethoxybenzene core can be synthesized through the methylation of hydroxybenzene derivatives. For instance, 3,4,5-trimethoxybenzaldehyde can be prepared from p-cresol via aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .

  • Construction of the Oxazolo-Pyridinyl Moiety: : The oxazolo-pyridinyl moiety is synthesized through cyclization reactions involving appropriate precursors. This step often requires specific conditions such as the presence of catalysts and controlled temperatures.

  • Coupling Reaction: : The final step involves coupling the trimethoxybenzene core with the oxazolo-pyridinyl moiety using amide bond formation techniques. This can be achieved through reactions involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its combination of the trimethoxyphenyl group and the oxazolo-pyridinyl moiety, which provides a distinct pharmacophoric profile. This combination enhances its bioactivity and specificity compared to other compounds with only one of these functional groups.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-9-5-6-11-15(20-25-17(11)18-9)19-16(21)10-7-12(22-2)14(24-4)13(8-10)23-3/h5-8H,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVTSHUGYJIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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